n-(4-Chlorophenyl)-3-methylbutanamide n-(4-Chlorophenyl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 7017-09-6
VCID: VC3904176
InChI: InChI=1S/C11H14ClNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
SMILES: CC(C)CC(=O)NC1=CC=C(C=C1)Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

n-(4-Chlorophenyl)-3-methylbutanamide

CAS No.: 7017-09-6

Cat. No.: VC3904176

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

n-(4-Chlorophenyl)-3-methylbutanamide - 7017-09-6

Specification

CAS No. 7017-09-6
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name N-(4-chlorophenyl)-3-methylbutanamide
Standard InChI InChI=1S/C11H14ClNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Standard InChI Key MRASIDWPLVAVEK-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)CC(=O)NC1=CC=C(C=C1)Cl

Introduction

Structural and Chemical Properties

Molecular Identity

N-(4-Chlorophenyl)-3-methylbutanamide (CAS: 926222-15-3) has the molecular formula C₁₁H₁₄ClNO and a molecular weight of 226.70 g/mol . Its IUPAC name is N-(4-chlorophenyl)-3-methylbutanamide, and its SMILES notation is CC(C)CC(=O)Nc1ccc(Cl)cc1 . The compound features a chlorinated aromatic ring connected to a branched aliphatic amide chain, which influences its physicochemical behavior.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
DensityNot available
Boiling PointNot available
Melting PointNot available
LogP (Partition Coeff.)Estimated ~3.0 (similar analogs)

The compound’s solubility is likely limited in polar solvents due to the hydrophobic 4-chlorophenyl group. Stability under standard conditions is assumed but requires empirical validation.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-chlorophenyl)-3-methylbutanamide typically involves amidation reactions. A rhodium-catalyzed method for analogous N-aryl benzamides was reported, starting from 4-chloroaniline and 3-methylbutanoyl chloride . Key steps include:

  • Coupling Reaction: 4-Chloroaniline reacts with 3-methylbutanoyl chloride in the presence of a rhodium catalyst to form the amide bond.

  • Purification: Column chromatography yields the pure product .

Example Procedure :

4-Chloroaniline (1.0 equiv) and 3-methylbutanoyl chloride (1.2 equiv) were stirred in dichloromethane with RhCl(PPh₃)₃ (5 mol%) at room temperature for 12 hours. The crude product was purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to afford N-(4-chlorophenyl)-3-methylbutanamide in 78% yield.

Spectral Characterization

  • ¹H NMR (600 MHz, CDCl₃): δ 7.39 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 6.52 (s, 1H), 2.24–2.18 (m, 1H), 2.07–2.01 (m, 2H), 1.02 (d, J = 6.6 Hz, 6H) .

  • ¹³C NMR (150 MHz, CDCl₃): δ 170.2 (C=O), 137.5 (C-Cl), 132.1, 128.8 (2C), 128.4 (2C), 44.3 (CH₂), 28.7 (CH), 22.3 (CH₃) .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles remain unexplored.

  • Ecotoxicology: Environmental impact assessments are critical for agrochemical applications.

  • Derivatization: Structural modifications could enhance bioactivity or reduce toxicity.

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